molecular formula C8H3ClF3N3O2 B13776969 Benzimidazole, 4-chloro-7-nitro-2-(trifluoromethyl)- CAS No. 89427-11-2

Benzimidazole, 4-chloro-7-nitro-2-(trifluoromethyl)-

Cat. No.: B13776969
CAS No.: 89427-11-2
M. Wt: 265.57 g/mol
InChI Key: QBKPGCHGJXTPPQ-UHFFFAOYSA-N
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Description

Benzimidazole, 4-chloro-7-nitro-2-(trifluoromethyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various reagents. For benzimidazole, 4-chloro-7-nitro-2-(trifluoromethyl)-, the synthetic route may involve the following steps:

Chemical Reactions Analysis

Benzimidazole, 4-chloro-7-nitro-2-(trifluoromethyl)- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of benzimidazole, 4-chloro-7-nitro-2-(trifluoromethyl)- involves its interaction with various molecular targets:

Comparison with Similar Compounds

Properties

IUPAC Name

7-chloro-4-nitro-2-(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3N3O2/c9-3-1-2-4(15(16)17)6-5(3)13-7(14-6)8(10,11)12/h1-2H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKPGCHGJXTPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1[N+](=O)[O-])N=C(N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60237673
Record name Benzimidazole, 4-chloro-7-nitro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.57 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89427-11-2
Record name Benzimidazole, 4-chloro-7-nitro-2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089427112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 4-chloro-7-nitro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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